N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bicyclo[221]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]heptan-2-ylamine with butyl isocyanate and 4-methylbenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.
Norbornadiene: A diene with two double bonds in the bicyclic ring.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N’-butyl-N-[(4-methylphenyl)methyl]urea is unique due to its specific functional groups and the combination of bicyclic and urea structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89472-90-2 |
---|---|
Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-butyl-1-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C20H30N2O/c1-3-4-11-21-20(23)22(14-16-7-5-15(2)6-8-16)19-13-17-9-10-18(19)12-17/h5-8,17-19H,3-4,9-14H2,1-2H3,(H,21,23) |
InChI Key |
NAUHPNBJPUGJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(CC1=CC=C(C=C1)C)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.